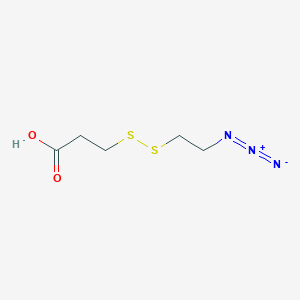
Azidoethyl-SS-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidoethyl-SS-propionic acid is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
Sustainable Production Methods
Propionic acid, known for its extensive use as a food preservative and chemical intermediate, is traditionally derived from petroleum-based sources. Notably, the work of Ammar et al. (2020) underscores a paradigm shift towards sustainability by employing sweet sorghum bagasse hydrolysate, a renewable biomass, for propionic acid production through fermentation. This approach not only yields higher propionic acid compared to traditional glucose but also benefits from the additional nutrients and pH buffering capacity in the hydrolysate, further enhanced by co-fermentation with glycerol, a biodiesel byproduct (Ammar et al., 2020).
Metabolic Pathways and Production Challenges
Gonzalez-Garcia et al. (2017) delve into the metabolic intricacies of propionic acid production, categorizing the pathways into fermentative, biosynthetic, and amino acid catabolic routes. While the potential of biological propionic acid production is evident, the authors highlight key challenges such as the high cost of downstream purification. However, the integration of advanced techniques like genome shuffling and metabolic engineering is paving the way for more economically viable solutions, signaling a promising future for biotechnological propionic acid production (Gonzalez-Garcia et al., 2017).
Propionic Acid in Materials and Chemical Engineering
Applications in Material Sciences
In the realm of materials science, the paper by Kang et al. (2016) exemplifies the innovative use of propionic acid in the enhancement of soy protein isolate films. The incorporation of caffeic acid and tri-functional aziridine into the films results in a notable improvement in their mechanical properties and water resistance. This finding is pivotal for applications where the performance of biodegradable films is crucial (Kang et al., 2016).
Chemical Industry Applications
Keshav et al. (2009) focus on the recovery of propionic acid from aqueous streams, a process integral to the chemical industry. Their study on the effectiveness of binary extractants and the role of modifiers in the extraction process provides valuable insights for designing efficient reactive extraction systems, crucial for the recovery and purification of propionic acid from industrial waste streams (Keshav et al., 2009).
Biotechnological Advances
Biotechnological Production Insights
Liu et al. (2012) provide a comprehensive review of microbial production of propionic acid, especially focusing on the challenges encountered during its production by propionibacteria, such as end-product inhibition and by-product formation. The authors discuss the potential of reverse metabolic engineering and systematic metabolic engineering as strategies to overcome these challenges and make microbial production of propionic acid more competitive with petrochemical routes (Liu et al., 2012).
Propriétés
Formule moléculaire |
C5H9N3O2S2 |
|---|---|
Poids moléculaire |
207.27 |
Nom IUPAC |
3-(2-azidoethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C5H9N3O2S2/c6-8-7-2-4-12-11-3-1-5(9)10/h1-4H2,(H,9,10) |
Clé InChI |
MIOCIBNCOQTVOB-UHFFFAOYSA-N |
SMILES |
C(CSSCCN=[N+]=[N-])C(=O)O |
Apparence |
Solid powder |
Pureté |
>97% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azidoethyl-SS-propionic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




